Computed Lipophilicity (XLogP3) Places the Compound in an Underserved Intermediate logP Window Between Simpler and Bulkier Analogs
The target compound (XLogP3 = 4.3) occupies a lipophilicity window ≈1.5 log units higher than N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide (XLogP3 = 2.8) [1] and ≈1.1 log units lower than the 2,4-dichlorobenzyl ether analog (XLogP3 = 5.4) [2], a range often associated with balanced passive permeability and aqueous solubility for oral bioavailability in drug discovery [3]. This intermediate lipophilicity cannot be achieved with either the minimal benzylidene or the bulkier dichloro-analog, making the target compound a strategic choice for lead optimization campaigns requiring fine-tuning of logP without introducing additional heteroatoms.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Comparator A: N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide = 2.8; Comparator B: N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide = 5.4 |
| Quantified Difference | +1.5 vs. Comparator A; -1.1 vs. Comparator B |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release); identical computational method applied across all compounds. |
Why This Matters
Researchers optimizing lead series for oral bioavailability can access an intermediate logP value that is unavailable from either lighter or heavier direct analogs, reducing the need for de novo synthesis of logP-modulating substituents.
- [1] PubChem CID 9579799, N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide, XLogP3-AA = 2.8. View Source
- [2] PubChem CID 9611121, N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide, XLogP3-AA = 5.4. View Source
- [3] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
